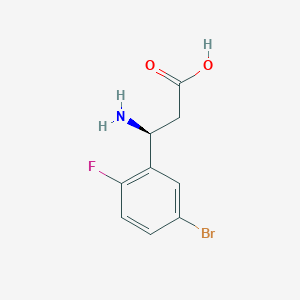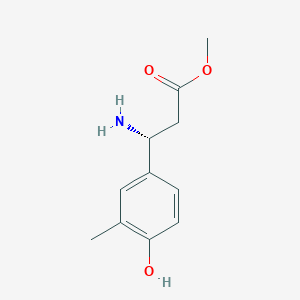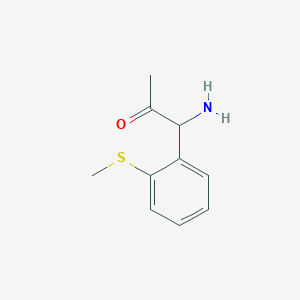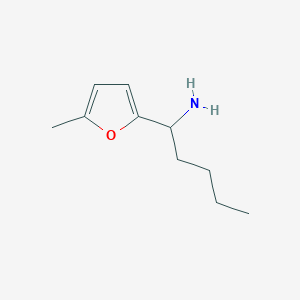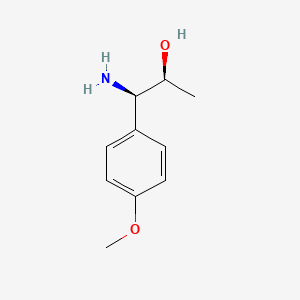
(1S)-1-(4-Methoxyphenyl)prop-2-enylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(4-Methoxyphenyl)prop-2-enylamine is an organic compound that belongs to the class of phenylpropylamines. These compounds are characterized by a phenyl group attached to a propylamine chain. The presence of a methoxy group at the para position of the phenyl ring and the specific stereochemistry at the first carbon atom are notable features of this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-Methoxyphenyl)prop-2-enylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and a suitable amine.
Condensation Reaction: The aldehyde group of 4-methoxybenzaldehyde undergoes a condensation reaction with the amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the desired amine. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
(1S)-1-(4-Methoxyphenyl)prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of saturated amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxyphenylacetone, while substitution reactions can produce various derivatives with different functional groups.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which (1S)-1-(4-Methoxyphenyl)prop-2-enylamine exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s stereochemistry and functional groups play a crucial role in its binding affinity and activity.
類似化合物との比較
Similar Compounds
(1R)-1-(4-Methoxyphenyl)prop-2-enylamine: The enantiomer of the compound with different stereochemistry.
4-Methoxyamphetamine: A related compound with similar structural features but different biological activity.
4-Methoxyphenethylamine: Another structurally related compound with distinct properties.
Uniqueness
(1S)-1-(4-Methoxyphenyl)prop-2-enylamine is unique due to its specific stereochemistry and the presence of the methoxy group, which can influence its reactivity and interactions with biological targets.
特性
分子式 |
C10H13NO |
|---|---|
分子量 |
163.22 g/mol |
IUPAC名 |
(1S)-1-(4-methoxyphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H13NO/c1-3-10(11)8-4-6-9(12-2)7-5-8/h3-7,10H,1,11H2,2H3/t10-/m0/s1 |
InChIキー |
SWNFCVOTDIIIKH-JTQLQIEISA-N |
異性体SMILES |
COC1=CC=C(C=C1)[C@H](C=C)N |
正規SMILES |
COC1=CC=C(C=C1)C(C=C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


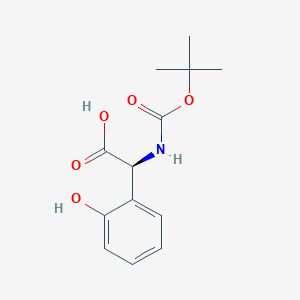
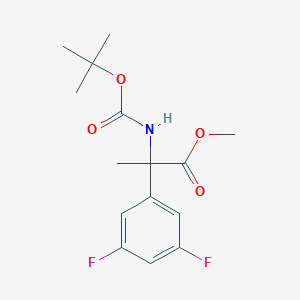
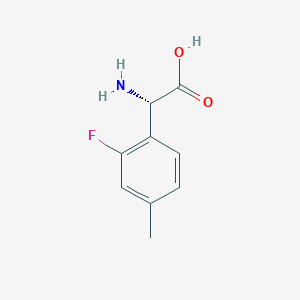

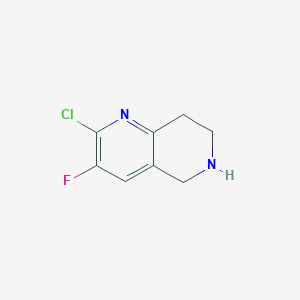
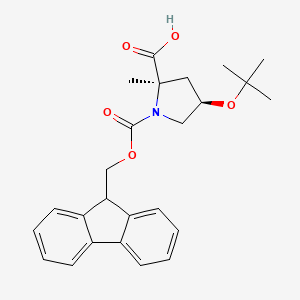
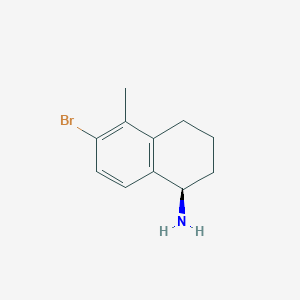

![5'-Methoxy-4'-methylspiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B13045459.png)
